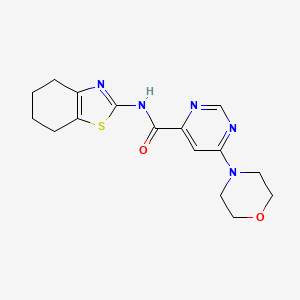

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOGRSCXIBDWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrimidine ring.

Common reagents used in these reactions include phenyl isothiocyanate and triethylamine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the context of cancer research.

Medicine: Due to its structural similarity to nucleotide bases, it is being explored for its potential as an anticancer agent.

Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, particularly in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings and Mechanistic Insights

Antimicrobial Activity: The thieno[2,3-d]pyrimidine analog 2g exhibits broad-spectrum antimicrobial activity (MIC 2–8 µg/mL) against Pseudomonas aeruginosa and other pathogens, attributed to its thieno-pyrimidine core and pyridylamide group, which enhance TrmD enzyme binding . In contrast, the target compound’s morpholinyl group may improve membrane permeability compared to 2g’s thieno ring, though its antimicrobial efficacy remains unverified .

Immunomodulatory Potential: Quinoline derivatives with morpholinyl and tetrahydro-pyrazolo-pyridine substituents (e.g., compound in Table 1) demonstrate potent TLR7-9 antagonism (IC₅₀ <100 nM), suggesting that the target compound’s tetrahydrobenzothiazol group could similarly modulate TLR pathways .

Synthetic Accessibility :

- The synthesis of N-[5-(4-R-benzyl)-thiazol-2-yl]tetrahydropyrimidine-2-carboxamides involves acylation and sulfur-morpholine reactions . The target compound’s synthesis likely follows analogous steps, with the tetrahydrobenzothiazol moiety requiring specialized cyclization techniques .

Biological Activity

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antitumor activity. For instance, compounds similar to 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide have shown effectiveness against various cancer cell lines. A notable study demonstrated that benzothiazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, benzothiazole derivatives have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 15.62 µg/ml against certain bacterial strains . This suggests that the compound may possess similar antimicrobial properties.

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways in cancer cells or pathogens. For example, some studies suggest that benzothiazole derivatives can inhibit topoisomerase II and disrupt DNA replication in cancer cells . This mechanism is critical for their antitumor efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can help in optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Morpholine ring | Enhances solubility and bioavailability |

| Tetrahydrobenzothiazole | Contributes to binding affinity to target proteins |

| Pyrimidine core | Essential for biological activity and interaction with enzymes |

Case Study 1: Antitumor Efficacy

In a study evaluating various benzothiazole derivatives for antitumor activity, 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM against MCF-7 (breast cancer) cells .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds. The study found that derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC of 20 µg/ml against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the critical steps and purification methods for synthesizing this compound?

The synthesis typically involves sequential condensation and cyclization reactions. Key steps include coupling the morpholine-substituted pyrimidine core with the tetrahydrobenzothiazole moiety. Purification often requires column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization using solvents like ethanol or methanol to achieve >95% purity. Monitoring via TLC and HPLC is essential to confirm intermediate formation .

Q. Which analytical techniques are essential for structural and purity characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>98%). Mass spectrometry (MS) validates the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like amides and morpholine rings .

Q. What solvent systems are suitable for solubility and formulation studies?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for initial solubility due to the compound’s hydrophobic moieties. For biological assays, aqueous solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs suggest potential inhibition of kinases (e.g., cyclin-dependent kinases) or modulation of G-protein-coupled receptors (GPCRs) due to the benzothiazole and morpholine motifs, which are common in kinase inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Employ Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design could optimize reaction time (e.g., 12–24 hrs) and temperature (80–120°C) while minimizing side reactions . Computational reaction path searches (e.g., using density functional theory) can predict intermediates and transition states to guide experimental adjustments .

Q. How can discrepancies in biological activity data across assays be resolved?

Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Investigate potential compound degradation under assay conditions (e.g., pH, light exposure) via stability-indicating HPLC. Ensure batch-to-batch consistency by verifying purity and stereochemistry .

Q. What computational strategies are effective for modeling target interactions?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with kinase active sites. Follow with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability over time. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements .

Q. How to design stability studies under varying storage and physiological conditions?

Conduct forced degradation studies : expose the compound to acidic/basic conditions (0.1M HCl/NaOH), oxidative stress (H₂O₂), heat (40–60°C), and UV light. Monitor degradation products via LC-MS and identify degradation pathways (e.g., hydrolysis of the amide bond). Use Arrhenius kinetics to predict shelf-life .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Synthesize analogs with systematic substitutions (e.g., morpholine replaced by piperazine, benzothiazole ring saturation varied). Test biological activity in parallel with computational electrostatic potential maps to correlate substituent effects with potency. Cluster analysis of activity data can identify critical pharmacophores .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Transition from batch to flow chemistry to improve heat and mass transfer. Optimize solvent recovery (e.g., distillation) and replace hazardous reagents (e.g., morpholine derivatives) with greener alternatives. Use process analytical technology (PAT) for real-time monitoring .

Methodological Notes

- Data Contradiction Analysis : Compare experimental results with computational predictions to identify outliers. For example, if biological activity contradicts docking scores, re-evaluate protonation states or solvation effects in simulations .

- Experimental Design : Prioritize Quality-by-Design (QbD) principles, defining critical quality attributes (CQAs) early (e.g., purity, crystallinity) and linking them to process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.